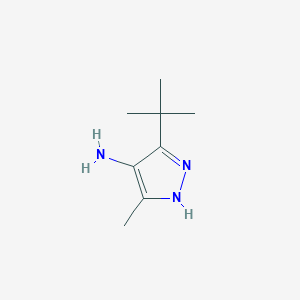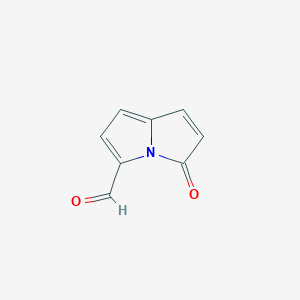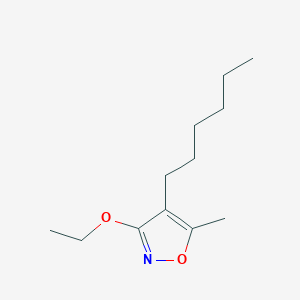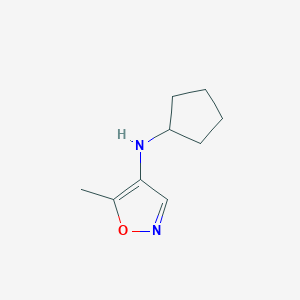![molecular formula C10H10N2O3 B12887470 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid is a heterocyclic compound that features a benzoxazole ring fused with an acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Another method involves the use of acetic acid as an electrolyte under electrochemical conditions, which provides a cleaner reaction pattern with minimal impurity formation .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and robust synthetic routes. The use of acetic acid as an electrolyte in electrochemical conversions is particularly advantageous for industrial applications due to its high atom economy and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydrogen peroxide, reducing agents, and various catalysts such as silver salts and ionic liquids . Reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used as a building block in the synthesis of more complex molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s benzoxazole ring is known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid include other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-(chloromethyl)-1H-benzo[d]imidazole . These compounds share the benzoxazole core structure but differ in their substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the benzoxazole ring with an acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5,11H2,(H,13,14) |
InChI Key |
IEKRRAWHAJMEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)






![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)


